

# In-Depth Technical Guide to (Trimethylphosphine)gold(I) Chloride

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Compound of Interest		
Compound Name:	Chloro(trimethylphosphine)gold(I)	
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#### Introduction

(Trimethylphosphine)gold(I) chloride, with the chemical formula (CH₃)₃PAuCl, is a coordination complex that serves as a crucial precursor and catalyst in a variety of chemical transformations.[1][2][3] Its utility spans organic synthesis, materials science, and holds potential in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents.[4] The unique properties of the gold(I) center, stabilized by the electron-donating trimethylphosphine ligand, make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental properties of (trimethylphosphine)gold(I) chloride, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

#### **Core Properties**

(Trimethylphosphine)gold(I) chloride is a white to lavender crystalline powder at room temperature.[5] It is recognized for its stability under inert conditions, though it is advisable to handle it with care due to its potential as a skin and eye irritant.[1][6]

#### **Physicochemical Properties**

A summary of the key physicochemical properties of (trimethylphosphine)gold(I) chloride is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
Chemical Formula	C <sub>3</sub> H <sub>9</sub> AuClP	[2][7]
Molecular Weight	308.50 g/mol	[1][2][3]
Appearance	White to lavender crystalline powder	[5]
Melting Point	230 °C (decomposes)	[1][8]
Solubility	Soluble in dichloromethane. Insoluble in water.	[9][10]
CAS Number	15278-97-4	[1][2][3]

## **Crystal Structure and Bonding**

The molecular structure of (trimethylphosphine)gold(I) chloride has been elucidated by single-crystal X-ray diffraction. The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate gold(I) complexes.[9][11] In the solid state, the monomeric units of (CH<sub>3</sub>)<sub>3</sub>PAuCl can aggregate through intermolecular Au···Au interactions, known as aurophilic interactions, to form extended supramolecular structures.[9]

A 1994 study reported that in the crystalline form, the monomeric units of (Me<sub>3</sub>P)AuCl are aggregated into a helical chain through alternating Au····Au contacts of 327.1(1), 335.6(1), and 338.6(1) pm.[9] The P-Au-Cl axis is essentially linear.[9]

### **Spectroscopic Data**

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of (trimethylphosphine)gold(I) chloride. The following sections provide an overview of the expected spectroscopic data.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for characterizing the structure of (trimethylphosphine)gold(I) chloride in solution. The following table summarizes the expected chemical shifts.



Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J)
<sup>1</sup> H	~1.5 - 2.0	Doublet	JP-H ≈ 10-12 Hz
13 <b>C</b>	~15 - 20	Doublet	JP-C ≈ 35-40 Hz
31 <b>p</b>	~30 - 35	Singlet	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. Key absorption bands for (trimethylphosphine)gold(I) chloride are expected for the P-C and Au-Cl bonds.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	
P-CH₃ symmetric stretching	~2870 - 2890	
P-CH₃ asymmetric stretching	~2960 - 2980	
CH₃ deformation	~1420 - 1440	
P-C stretching	~650 - 750	
Au-P stretching	~420 - 540	
Au-CI stretching	~300 - 350	

#### **Mass Spectrometry**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (trimethylphosphine)gold(I) chloride, the expected molecular ion peak [M]<sup>+</sup> would be observed at m/z 308.5.

## **Experimental Protocols**



### Synthesis of (trimethylphosphine)gold(I) chloride

A general and reliable method for the synthesis of phosphine-gold(I) chloride complexes involves the reaction of a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloroauric acid, with the corresponding phosphine ligand.[11]

#### Materials:

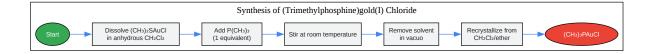
- (Dimethylsulfide)gold(I) chloride [(CH<sub>3</sub>)<sub>2</sub>SAuCl]
- Trimethylphosphine [P(CH<sub>3</sub>)<sub>3</sub>]
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous diethyl ether or pentane
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer

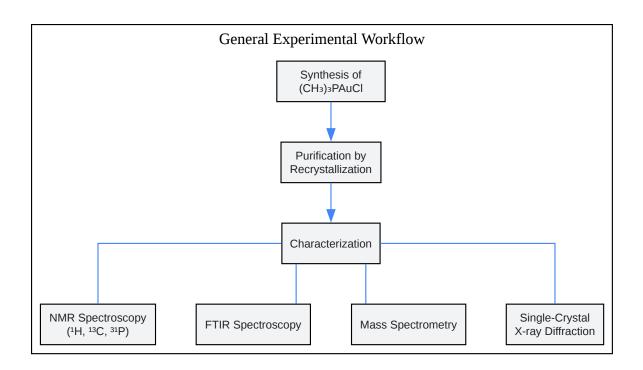
#### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve (dimethylsulfide)gold(I) chloride
  in anhydrous dichloromethane in a Schlenk flask.
- Slowly add one equivalent of trimethylphosphine to the stirred solution at room temperature.
- The reaction is typically rapid, and the formation of the product can be monitored by TLC or <sup>31</sup>P NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a mixture of dichloromethane and a non-polar solvent like diethyl ether or pentane.

Below is a DOT script for the synthesis workflow:







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#### References

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